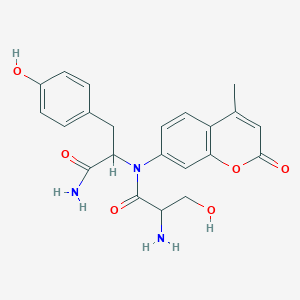
(S)-2-Amino-N-((S)-1-amino-3-(4-hydroxyphenyl)-1-oxoPropan-2-yl)-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)Propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-2-Amino-N-((S)-1-amino-3-(4-hydroxyphenyl)-1-oxoPropan-2-yl)-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)Propanamide is a useful research compound. Its molecular formula is C22H23N3O6 and its molecular weight is 425.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds, such as coumarin derivatives, have been known to interact with a variety of biological targets, including enzymes, receptors, and dna .
Mode of Action
It’s worth noting that coumarin derivatives have been shown to interact with their targets in a variety of ways, often leading to changes in cellular function or structure .
Biochemical Pathways
Coumarin derivatives have been associated with a variety of biochemical pathways, often resulting in downstream effects such as antimicrobial, anti-inflammatory, and antiviral activities .
Result of Action
Similar compounds have been shown to exert significant inhibitory activity against the growth of tested bacterial strains .
Biochemical Analysis
Biochemical Properties
(S)-2-Amino-N-((S)-1-amino-3-(4-hydroxyphenyl)-1-oxoPropan-2-yl)-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)Propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the compound’s coumarin moiety is known to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria . Additionally, the amino acid components of the compound can interact with proteases and kinases, influencing protein degradation and phosphorylation processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can modulate cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of the hydroxyphenyl group allows the compound to participate in redox reactions, impacting oxidative stress responses in cells . Furthermore, the compound’s interaction with kinases can alter phosphorylation cascades, affecting cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The coumarin derivative can bind to the active site of bacterial DNA gyrase, inhibiting its activity and preventing DNA replication . Additionally, the amino acid components can act as substrates or inhibitors for specific enzymes, modulating their activity and influencing metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions but may degrade in the presence of light or heat . Long-term exposure to the compound can lead to sustained changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low doses of the compound may exhibit therapeutic effects, such as antimicrobial activity, without significant toxicity . High doses can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects are observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound interacts with enzymes such as cytochrome P450, influencing its metabolism and clearance from the body . Additionally, the compound can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via amino acid transporters and distributed to various cellular compartments . Its localization and accumulation can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the hydroxyphenyl group may facilitate its localization to the mitochondria, where it can influence mitochondrial function and oxidative stress responses.
Properties
CAS No. |
201855-53-0 |
|---|---|
Molecular Formula |
C22H23N3O6 |
Molecular Weight |
425.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)-N-(4-methyl-2-oxochromen-7-yl)propanamide |
InChI |
InChI=1S/C22H23N3O6/c1-12-8-20(28)31-19-10-14(4-7-16(12)19)24-22(30)18(25-21(29)17(23)11-26)9-13-2-5-15(27)6-3-13/h2-8,10,17-18,26-27H,9,11,23H2,1H3,(H,24,30)(H,25,29)/t17-,18-/m0/s1 |
InChI Key |
IZBGRBDFCWTGBH-ROUUACIJSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N(C(CC3=CC=C(C=C3)O)C(=O)N)C(=O)C(CO)N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)N |
sequence |
SY |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


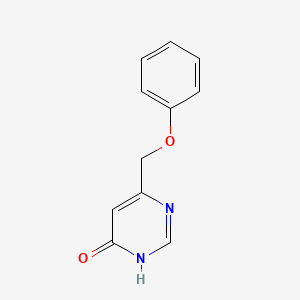
![5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B1487171.png)


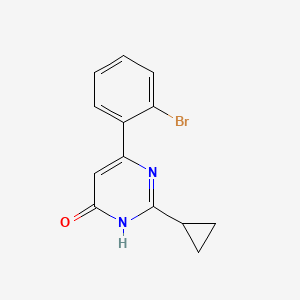


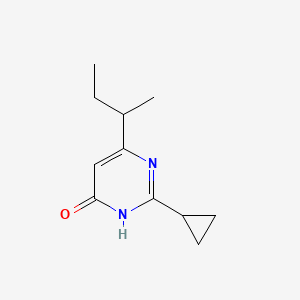
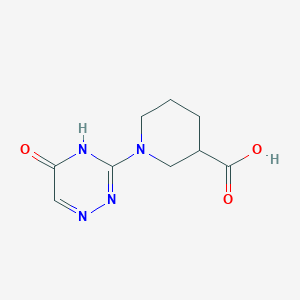



![6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1487189.png)
![1-Ethanesulfonyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-1H-indole](/img/structure/B1487191.png)
